5-fluoro-N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
5-fluoro-N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methyl-1-benzofuran-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with Benzofuran: The indole derivative is then coupled with a benzofuran moiety through a condensation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
5-fluoro-N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-fluoro-N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Properties
Molecular Formula |
C26H21FN2O2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
5-fluoro-N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H21FN2O2/c1-16-20-13-18(27)11-12-24(20)31-25(16)26(30)29-14-21(17-7-3-2-4-8-17)22-15-28-23-10-6-5-9-19(22)23/h2-13,15,21,28H,14H2,1H3,(H,29,30) |
InChI Key |
RBCPOPSFPQTVGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NCC(C3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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